molecular formula C9H17NO2 B2476446 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one CAS No. 95594-83-5

1-(2,6-Dimethylmorpholin-4-yl)propan-1-one

Cat. No. B2476446
CAS RN: 95594-83-5
M. Wt: 171.24
InChI Key: PFYABKJRJBSKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylmorpholin-4-yl)propan-1-one, also known as DMPK or Dibutylone, is a synthetic cathinone that has been gaining popularity in the research community for its potential applications in various fields. DMPK is a derivative of butylone, a well-known cathinone that has been used as a recreational drug. However, DMPK has not been approved for human consumption and is strictly used for research purposes.

Mechanism of Action

1-(2,6-Dimethylmorpholin-4-yl)propan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, leading to the desired effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. This compound has been found to induce the release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria, increased energy, and heightened alertness. It has also been found to cause vasoconstriction, increased heart rate, and elevated blood pressure.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylmorpholin-4-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable and has a long shelf life, making it a convenient compound for use in experiments. However, there are also limitations to its use. This compound has not been extensively studied, and its long-term effects are not well understood. Additionally, it is a controlled substance and can only be used in research settings with the appropriate permits.

Future Directions

There are several potential future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound use, particularly in the context of its potential use as a treatment for psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

1-(2,6-Dimethylmorpholin-4-yl)propan-1-one can be synthesized using various methods, including the Leuckart-Wallach reaction and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of ethyl formate with 2,6-dimethylmorpholine to produce the intermediate, which is then reduced to this compound. The Mannich reaction involves the reaction of formaldehyde, dimethylamine, and acetone to produce the intermediate, which is then treated with hydrochloric acid to yield this compound.

Scientific Research Applications

1-(2,6-Dimethylmorpholin-4-yl)propan-1-one has been found to have potential applications in various fields, including medicinal chemistry, forensic science, and neuroscience. In medicinal chemistry, this compound has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. In forensic science, this compound has been used as a reference standard for the detection and identification of synthetic cathinones in biological samples. In neuroscience, this compound has been studied for its potential use as a tool for investigating the role of the dopamine transporter in the brain.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-9(11)10-5-7(2)12-8(3)6-10/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYABKJRJBSKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(OC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.